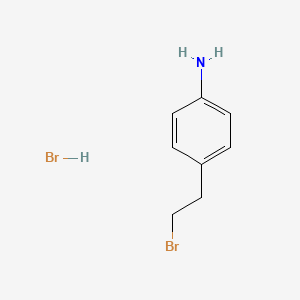

4-(2-Bromoethyl)aniline hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

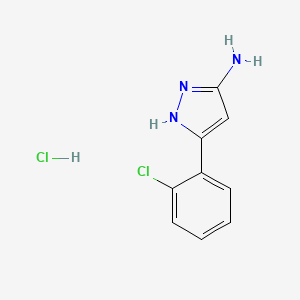

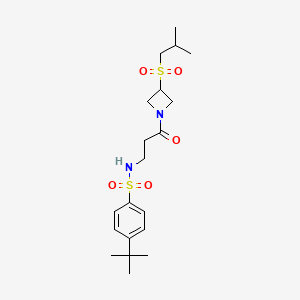

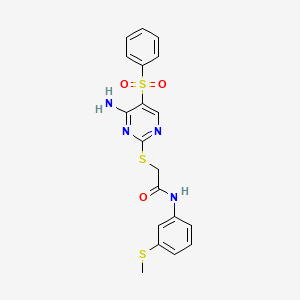

4-(2-Bromoethyl)aniline hydrobromide is an organic compound with the linear formula C8H11Br2N . It is a solid substance stored at room temperature under an inert atmosphere . It is used in various chemical reactions due to its unique properties .

Synthesis Analysis

The synthesis of this compound involves bromination reactions . A process for the preparation of 4-bromoaniline hydrobromides involves brominating an aniline hydrohalide in the presence of an inert organic solvent .Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula C8H11Br2N . The molecule has a molecular weight of 280.99 .Physical and Chemical Properties Analysis

This compound is a solid substance stored at room temperature under an inert atmosphere . It has a molecular weight of 280.99 .科学的研究の応用

Synthesis and Structural Analysis

- The synthesis of all-para-brominated poly(N-phenyl-m-aniline)s, including 4-(2-Bromoethyl)aniline hydrobromide, has been achieved through a one-pot procedure. These compounds have been found to adopt helical structures, with their redox properties investigated using UV-vis and EPR measurements (Ito et al., 2002).

Bromination Techniques

- Aniline derivatives, including this compound, have been selectively brominated using molecular bromine adsorbed on zeolite 5A, which enhances yield and selectivity (Onaka & Izumi, 1984).

- A safe and environmentally friendly method for the bromination of anilines, including this compound, has been developed using pyridinium hydrobromide perbromide. This method allows for the selective production of mono-, di-, and tribrominated products (Reeves et al., 1998).

Application in Schiff Base Synthesis

- Schiff bases containing this compound have been synthesized, demonstrating potential for various chemical applications. The crystal structure and properties of these bases have been characterized, highlighting their potential use in material science and chemistry (Zeng Wu-lan, 2011).

Ultrasonic Degradation Studies

- The ultrasonic degradation of this compound in aqueous solutions has been studied, providing insights into the degradation kinetics and the influence of pH on these processes. Such studies are essential for understanding the environmental impact and degradation pathways of these compounds (Jiang, Pétrier, & Waite, 2002).

Bromination Catalysis

- This compound has been used in studies exploring mild and regioselective oxidative bromination techniques. Such research contributes to the development of more efficient and selective methods for the bromination of anilines (Roche, Prasad, Repič, & Blacklock, 2000).

Safety and Hazards

The safety information for 4-(2-Bromoethyl)aniline hydrobromide includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

4-(2-bromoethyl)aniline;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKGESYYZKPQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,5-dimethoxyphenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945062.png)

![rac-(1R,5R,6R)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2945064.png)

![1-[(4-Nitrophenoxy)methyl]benzotriazole](/img/structure/B2945066.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide](/img/structure/B2945068.png)

![1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2945076.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2945082.png)